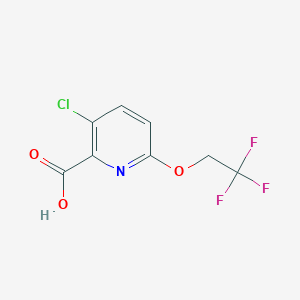

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid

Descripción

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a chlorine atom at position 3, a trifluoroethoxy (-OCH₂CF₃) group at position 6, and a carboxylic acid (-COOH) moiety at position 2. This compound’s structure combines electron-withdrawing substituents (Cl, CF₃) and a polar carboxylic acid group, rendering it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation or conjugation reactions .

Propiedades

IUPAC Name |

3-chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO3/c9-4-1-2-5(13-6(4)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKUFMZZSWYIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable base and a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while esterification reactions produce esters of the original compound .

Aplicaciones Científicas De Investigación

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro and carboxylic acid groups may participate in binding interactions with target proteins, modulating their activity .

Comparación Con Compuestos Similares

Trifluoroethoxy vs. Methoxy or Methoxyethoxy

- 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7):

Trifluoroethoxy vs. Trifluoromethyl

- 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 280566-45-2):

Halogen Substituent Variations

- 3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS 929000-66-8): Bromine’s larger atomic radius and lower electronegativity (vs.

Carboxylic Acid Derivatives

- Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate (CAS 261762-99-6): The ethyl ester derivative masks the carboxylic acid, improving cell membrane permeability (as a prodrug).

Sulfur-Containing Analogs

- 3-Chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid :

- The methylsulfanyl (-SCH₃) group introduces sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination), which may confer unique biological activity or metabolic pathways compared to oxygen-based substituents .

Actividad Biológica

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoroethoxy substituent and chloro group, exhibits properties that may be beneficial in various scientific and medical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

- Molecular Formula : C8H5ClF3NO3

- Molecular Weight : 255.58 g/mol

- CAS Number : 1021043-31-1

- Boiling Point : Predicted at 301.6 ± 42.0 °C

- Density : 1.558 ± 0.06 g/cm³

- pKa : Approximately 2.15 .

The biological activity of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, which aids in the compound's ability to penetrate biological membranes. The chloro and carboxylic acid groups are likely involved in binding interactions with target proteins, potentially modulating their activity.

Biological Activities

Research indicates that derivatives of pyridine, including the studied compound, exhibit a range of biological activities:

- Antibacterial Activity : Compounds with similar structures have shown promising antibacterial properties against various pathogens. The presence of the trifluoroethoxy group may enhance bioavailability and efficacy.

- Antifungal Properties : Similar pyridine derivatives have been evaluated for antifungal activity, suggesting potential applications in treating fungal infections.

- Anticancer Potential : Some studies suggest that trifluoromethylated compounds may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid, it is essential to compare it with similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | 796090-24-9 | 0.93 |

| 5-(Trifluoromethyl)picolinic acid | 881409-53-6 | 0.74 |

| 6-Chloro-5-(trifluoromethyl)picolinic acid | Not available | 0.84 |

| 3-(Trifluoromethyl)picolinic acid | Not available | 0.86 |

The presence of distinct functional groups in these compounds influences their chemical properties and biological activities. The combination of chloro and trifluoroethoxy groups in our compound may enhance its reactivity and biological profile compared to others.

Case Studies and Research Findings

- Antibacterial Study : A study evaluating the antibacterial efficacy of pyridine derivatives found that compounds similar to 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.

- Anticancer Research : Another investigation into trifluoromethylated pyridine derivatives revealed that they could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

- Enzyme Interaction Studies : Research has shown that this compound can act as a probe in biochemical assays to study enzyme interactions, indicating its utility in drug discovery and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.